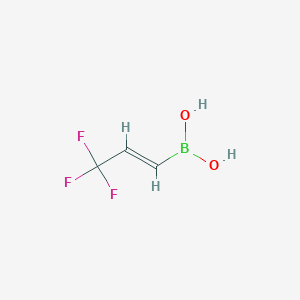
(R)-1,2-Dihydroacenaphthylen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,2-Dihydroacenaphthylen-1-ol is an organic compound that belongs to the class of acenaphthene derivatives It is characterized by the presence of a hydroxyl group attached to the first carbon of the dihydroacenaphthylene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-Dihydroacenaphthylen-1-ol typically involves the reduction of acenaphthenequinone using chiral catalysts to achieve the desired enantiomeric form. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a chiral ligand to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of ®-1,2-Dihydroacenaphthylen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
化学反应分析
Types of Reactions
®-1,2-Dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Dihydroacenaphthene derivatives
Substitution: Various substituted acenaphthene derivatives depending on the substituent introduced.
科学研究应用
®-1,2-Dihydroacenaphthylen-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-1,2-Dihydroacenaphthylen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the aromatic structure of the compound allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.
相似化合物的比较
Similar Compounds
Acenaphthene: A parent compound without the hydroxyl group.
Acenaphthenequinone: An oxidized form of acenaphthene.
1,2-Dihydroacenaphthylene: A similar compound without the hydroxyl group.
Uniqueness
®-1,2-Dihydroacenaphthylen-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
This detailed article provides a comprehensive overview of ®-1,2-Dihydroacenaphthylen-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H10O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
(1R)-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m1/s1 |
InChI 键 |
MXUCIEHYJYRTLT-LLVKDONJSA-N |
手性 SMILES |
C1[C@H](C2=CC=CC3=C2C1=CC=C3)O |
规范 SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
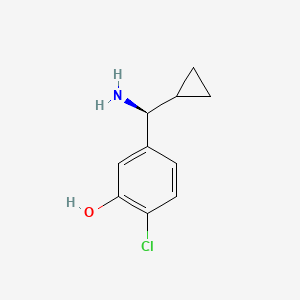
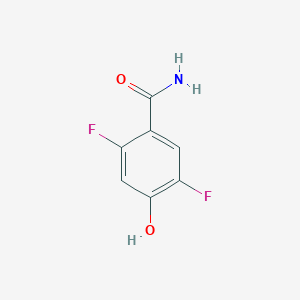
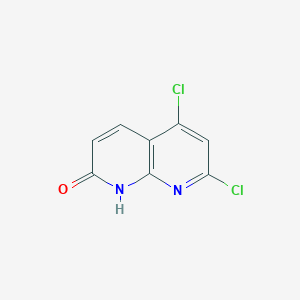

![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)



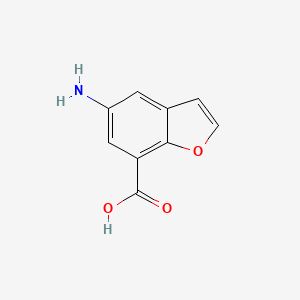
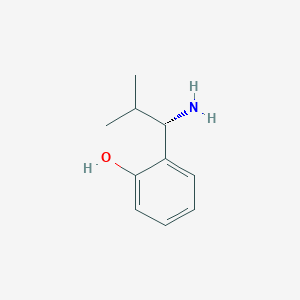
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
